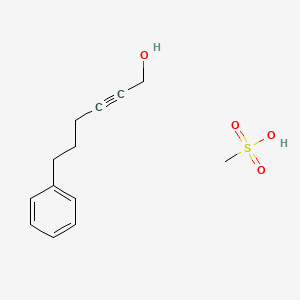
Methanesulfonic acid;6-phenylhex-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;6-phenylhex-2-yn-1-ol is a compound that combines the properties of methanesulfonic acid and 6-phenylhex-2-yn-1-ol. Methanesulfonic acid is an organosulfur compound with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water . 6-phenylhex-2-yn-1-ol is an organic compound with a phenyl group attached to a hexynol chain, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air or chlorine . The reaction conditions typically involve the use of catalysts such as potassium tungstate and aluminum oxide . For 6-phenylhex-2-yn-1-ol, the synthesis involves the coupling of phenylacetylene with hex-2-yn-1-ol under specific reaction conditions .
Industrial Production Methods: Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred due to its efficiency and the high purity of the product . The industrial production of 6-phenylhex-2-yn-1-ol typically involves large-scale coupling reactions using optimized catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid;6-phenylhex-2-yn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and substitution reagents like halogens . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methanesulfonic acid can produce methanesulfonate salts, while reduction can yield methanethiol . Substitution reactions involving 6-phenylhex-2-yn-1-ol can produce various substituted phenylhexynol derivatives .
Scientific Research Applications
Methanesulfonic acid;6-phenylhex-2-yn-1-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions . In biology, it is studied for its potential effects on cellular processes and biochemical pathways . In medicine, it is explored for its potential therapeutic properties, including its role in drug development . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methanesulfonic acid;6-phenylhex-2-yn-1-ol involves its interaction with molecular targets and pathways. Methanesulfonic acid acts as a strong acid, donating protons to various substrates and facilitating chemical reactions . 6-phenylhex-2-yn-1-ol interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Properties
CAS No. |
656836-57-6 |
|---|---|
Molecular Formula |
C13H18O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
methanesulfonic acid;6-phenylhex-2-yn-1-ol |
InChI |
InChI=1S/C12H14O.CH4O3S/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;1-5(2,3)4/h3,5-6,9-10,13H,1,4,8,11H2;1H3,(H,2,3,4) |
InChI Key |
DBVGUSAYOBKCHN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


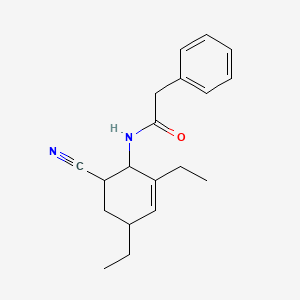

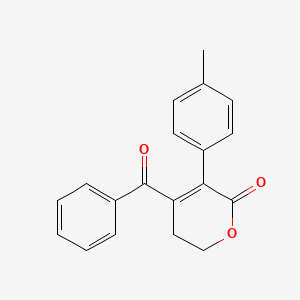
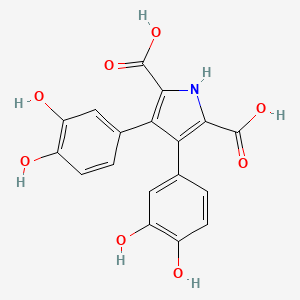
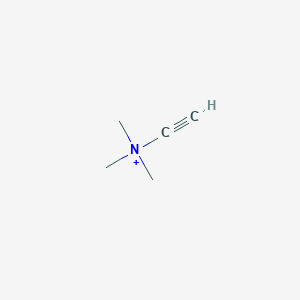
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)

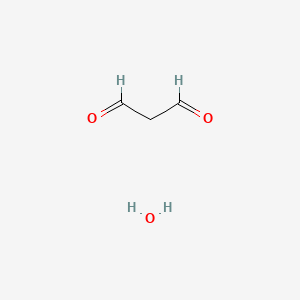
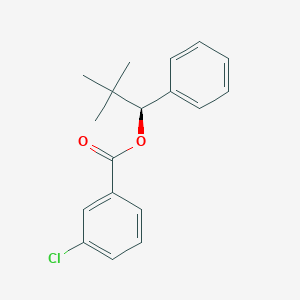
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)
